2-{[3-(Aminomethyl)oxolan-3-yl]oxy}ethan-1-ol
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Overview
Description
2-{[3-(Aminomethyl)oxolan-3-yl]oxy}ethan-1-ol is a chemical compound with the molecular formula C7H15NO2. It is known for its unique structure, which includes an oxolane ring and an aminomethyl group. This compound is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Aminomethyl)oxolan-3-yl]oxy}ethan-1-ol typically involves the reaction of oxirane with an aminomethyl compound under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the oxolane ring. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to maximize yield and minimize impurities. Advanced purification techniques such as distillation and chromatography are employed to obtain the final product with the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-{[3-(Aminomethyl)oxolan-3-yl]oxy}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler alcohols or amines.
Substitution: The aminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are commonly used.
Major Products Formed
The major products formed from these reactions include various oxides, alcohols, amines, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-{[3-(Aminomethyl)oxolan-3-yl]oxy}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a precursor in the synthesis of biologically active molecules.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-{[3-(Aminomethyl)oxolan-3-yl]oxy}ethan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group allows it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The oxolane ring provides structural stability and enhances its binding affinity to various receptors and enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-(Aminomethyl)tetrahydrofuran-3-yl]oxy}ethan-1-ol
- 2-{[3-(Aminomethyl)oxolan-2-yl]oxy}ethan-1-ol
- 2-{[3-(Aminomethyl)oxolan-4-yl]oxy}ethan-1-ol
Uniqueness
2-{[3-(Aminomethyl)oxolan-3-yl]oxy}ethan-1-ol is unique due to its specific oxolane ring structure and the position of the aminomethyl group. This configuration imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-[3-(aminomethyl)oxolan-3-yl]oxyethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c8-5-7(11-4-2-9)1-3-10-6-7/h9H,1-6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQICZVTXUISKQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CN)OCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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